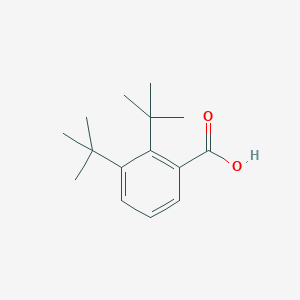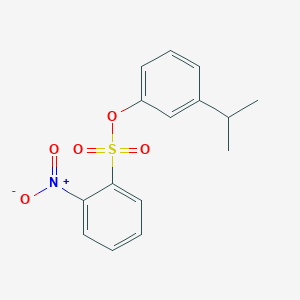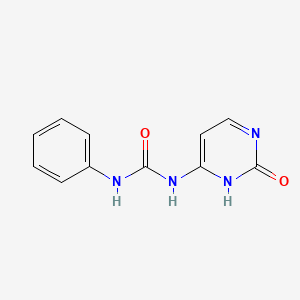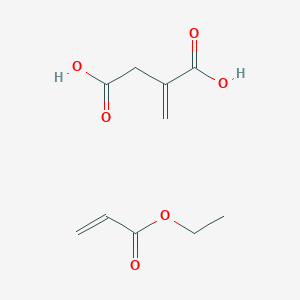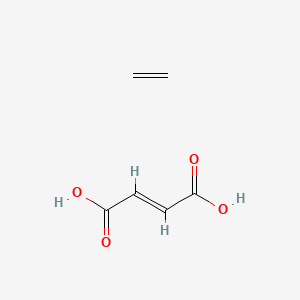
(E)-but-2-enedioic acid;ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-but-2-enedioic acid;ethene, commonly known as fumaric acid, is an organic compound with the formula C4H4O4. It is a white crystalline substance that occurs naturally in various plants and fungi. Fumaric acid is an important intermediate in the citric acid cycle, which is a key metabolic pathway in cellular respiration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fumaric acid can be synthesized through several methods:
Isomerization of Maleic Acid: Maleic acid can be converted to fumaric acid by heating it in the presence of a catalyst such as hydrochloric acid.
Oxidation of Succinic Acid: Succinic acid can be oxidized using potassium permanganate to produce fumaric acid.
Fermentation: Certain fungi, such as Rhizopus nigricans, can produce fumaric acid through the fermentation of glucose.
Industrial Production Methods
Industrially, fumaric acid is produced by catalytic isomerization of maleic acid. This process involves heating maleic acid in the presence of a catalyst, typically a mineral acid like hydrochloric acid, to yield fumaric acid.
Analyse Des Réactions Chimiques
Types of Reactions
Fumaric acid undergoes various chemical reactions, including:
Oxidation: Fumaric acid can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to succinic acid using hydrogen in the presence of a catalyst.
Addition Reactions: Fumaric acid can undergo addition reactions with halogens and hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a nickel catalyst is used for reduction.
Addition Reactions: Halogens like bromine and hydrogen halides like hydrogen chloride are used in addition reactions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Succinic acid.
Addition Reactions: Dibromo derivatives and halogenated fumaric acids.
Applications De Recherche Scientifique
Fumaric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Fumaric acid is studied for its role in the citric acid cycle and its effects on cellular metabolism.
Medicine: It is used in the treatment of psoriasis and multiple sclerosis due to its immunomodulatory properties.
Industry: Fumaric acid is used as a food additive, a precursor for the synthesis of polymers, and in the production of resins and paints.
Mécanisme D'action
Fumaric acid exerts its effects through several mechanisms:
Metabolic Pathways: In the citric acid cycle, fumaric acid is converted to malic acid by the enzyme fumarase. This conversion is crucial for the production of energy in cells.
Immunomodulation: Fumaric acid and its derivatives modulate the immune response by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the expression of antioxidant proteins that protect against oxidative stress.
Comparaison Avec Des Composés Similaires
Fumaric acid is similar to other dicarboxylic acids such as maleic acid and succinic acid:
Maleic Acid: Both fumaric acid and maleic acid have the same molecular formula (C4H4O4) but differ in their geometric configuration. Fumaric acid is the trans-isomer, while maleic acid is the cis-isomer.
Succinic Acid: Succinic acid is a saturated dicarboxylic acid with the formula C4H6O4. It is structurally similar to fumaric acid but lacks the double bond present in fumaric acid.
Fumaric acid is unique due to its trans-configuration, which imparts different chemical properties and reactivity compared to its cis-isomer, maleic acid.
Propriétés
Numéro CAS |
25085-79-4 |
|---|---|
Formule moléculaire |
C6H8O4 |
Poids moléculaire |
144.12 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;ethene |
InChI |
InChI=1S/C4H4O4.C2H4/c5-3(6)1-2-4(7)8;1-2/h1-2H,(H,5,6)(H,7,8);1-2H2/b2-1+; |
Clé InChI |
WVKHCAOZIFYQEG-TYYBGVCCSA-N |
SMILES isomérique |
C=C.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C=C.C(=CC(=O)O)C(=O)O |
Numéros CAS associés |
26877-81-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


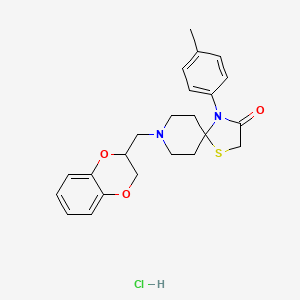

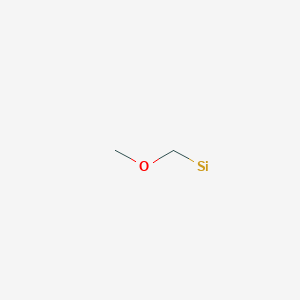
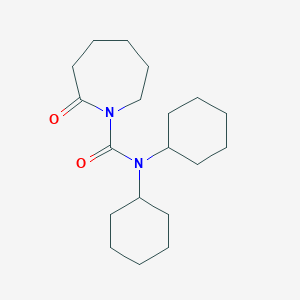
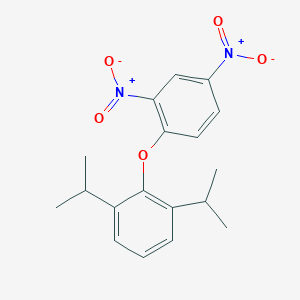
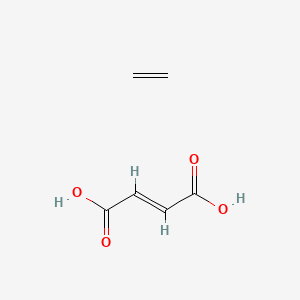
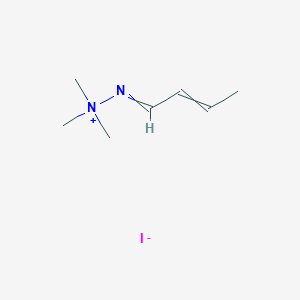
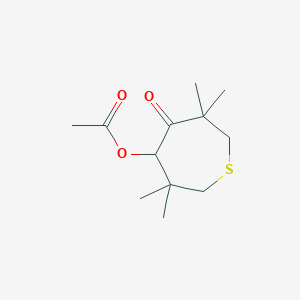

![Spiro[2H-furo[3,2-b]indole-2,2'-indolin]-3'-ol, 3,3a,4,8b-tetrahydro-3',3a,8b-trimethyl-](/img/structure/B14703768.png)
